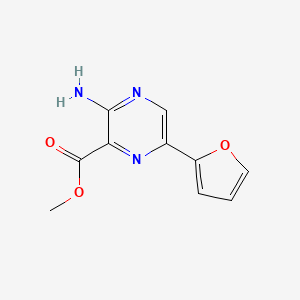![molecular formula C18H18BrN3O B8477030 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole](/img/structure/B8477030.png)
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a cyclohexyl ring, which is further substituted with a 3-bromo-pyridin-2-yloxy group
Méthodes De Préparation
The synthesis of 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The cyclohexyl ring can be introduced through a cycloaddition reaction, and the 3-bromo-pyridin-2-yloxy group is often attached via a nucleophilic substitution reaction using appropriate brominated pyridine derivatives .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Analyse Des Réactions Chimiques
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research into its potential as a therapeutic agent could focus on its ability to interact with specific biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the benzimidazole core suggests that it might act by binding to nucleic acids or proteins, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole include other benzimidazole derivatives and pyridine-containing compounds. For example:
Benzimidazole derivatives: Compounds like omeprazole and albendazole, which are used as pharmaceuticals, share the benzimidazole core but differ in their substituents and specific applications.
Pyridine-containing compounds: Compounds such as nicotinamide and pyridoxine (vitamin B6) contain the pyridine ring but have different functional groups and biological roles.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .
Propriétés
Formule moléculaire |
C18H18BrN3O |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
2-[4-(3-bromopyridin-2-yl)oxycyclohexyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H18BrN3O/c19-14-4-3-11-20-18(14)23-13-9-7-12(8-10-13)17-21-15-5-1-2-6-16(15)22-17/h1-6,11-13H,7-10H2,(H,21,22) |
Clé InChI |
MLOPZWXYPQCJKT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=NC3=CC=CC=C3N2)OC4=C(C=CC=N4)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8477021.png)





